Alanine glutamate
Overview
Description
Scientific Research Applications
Ala-Glu-OH has several scientific research applications:
Biochemistry: It is used as a model compound to study peptide bond formation and hydrolysis.
Medicine: Dipeptides like Ala-Glu-OH are investigated for their potential therapeutic effects, including antioxidant and anti-inflammatory properties.
Industrial Processes: It is used in the production of bioactive peptides and as a building block for more complex peptides and proteins.
Mechanism of Action
Target of Action
Alanine glutamate, a compound composed of the amino acids alanine and glutamate, interacts with several targets in the body. Glutamate, for instance, is the most widespread neurotransmitter in brain function, acting as an excitatory neurotransmitter and as a precursor for the synthesis of GABA in GABAergic neurons . It activates both ionotropic and metabotropic glutamate receptors . Alanine, on the other hand, plays a significant role during early starvation, exposure to high-fat and high-protein diets, and diabetes .
Mode of Action
Glutamate’s interaction with its targets results in various changes. It activates both ionotropic (non-NMDA (AMPA and kainate) and NMDA receptors) and metabotropic glutamate receptors . Free glutamic acid cannot cross the blood-brain barrier in appreciable quantities; instead, it is converted into l-glutamine, which the brain uses for fuel and protein synthesis .
Biochemical Pathways
Alanine and glutamate are derived from intermediates of central metabolism, mostly the citric acid cycle, in one or two steps . Glutamate metabolism involves complex and dynamic regulations. It plays a key role in nitrogen homeostasis and is involved in the TCA cycle, heat shock protein responses, and antioxidant systems . Alanine, on the other hand, is involved in the glucose-alanine cycle .
Pharmacokinetics
Glutamine has a versatile role in cell metabolism, participating in the tricarboxylic acid (TCA) cycle supplementation and the biosynthesis of nucleotides, glutathione (GSH), and other nonessential amino acids . Its pharmacokinetics are largely impacted by concomitant food intake .
Result of Action
The action of this compound results in various molecular and cellular effects. For instance, alanine plays a significant role during early starvation, exposure to high-fat and high-protein diets, and diabetes . Glutamine, on the other hand, plays a dominant role in gluconeogenesis in prolonged starvation, acidosis, liver cirrhosis, and severe illnesses like sepsis .
Action Environment
Environmental factors can influence the action of this compound. For instance, the rate of glutamine consumption by immune cells is similar or greater than glucose . In addition, the metabolism of glutamine can be influenced by various genetic or environmental factors .
Future Directions
Given its important role in cell metabolism, the ability to monitor and model the glutamine metabolic pathways are highlighted . Novel, label-free approaches have the potential to revolutionize metabolic biosensing, laying the foundation for a new paradigm in metabolomics research and addressing the challenges in monitoring metabolic pathways in living cells .
Biochemical Analysis
Biochemical Properties
Alanine glutamate participates in numerous biochemical reactions. It interacts with enzymes such as alanine aminotransferase, which catalyzes the transfer of an amino group from L-alanine to α-ketoglutarate, producing pyruvate and L-glutamate . Additionally, it is involved in the glutamate:glyoxylate aminotransferase reaction, which is crucial for the metabolism of glutamate .
Cellular Effects
This compound influences various cellular processes. It impacts cell function by affecting cell signaling pathways, gene expression, and cellular metabolism . For instance, this compound can influence the glutamate/GABA-glutamine cycle, which is essential for neurotransmission .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules and changes in gene expression . It participates in transamination reactions, where it interacts with enzymes like alanine aminotransferase . These interactions can lead to enzyme activation or inhibition, influencing the overall metabolic activity of the cell .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. For example, glutamate, glutathione, lactate, and alanine levels increased significantly in samples from grade IV gliomas compared to grades II and III . This indicates that the stability, degradation, and long-term effects of this compound on cellular function can vary depending on the experimental conditions .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. For instance, when free L-glutamine and free L-alanine are administered orally in combination, similar immune-inflammatory effects were observed in animal models submitted to exhaustive exercise
Metabolic Pathways
This compound is involved in several metabolic pathways. It participates in the alanine, aspartate, and glutamate metabolism pathway . It interacts with enzymes like alanine aminotransferase and is involved in transamination reactions .
Transport and Distribution
This compound is transported and distributed within cells and tissues through various transporters. For instance, alanine is released from muscles through several transporters including ASCT1 and ASCT2 . The distribution of this compound can influence its localization or accumulation within the cell .
Subcellular Localization
The subcellular localization of this compound and its effects on activity or function are crucial aspects of its biochemical role. For instance, glutamine synthetase, which is involved in the metabolism of glutamate, is localized in the cytosol . The subcellular localization of this compound can be influenced by targeting signals or post-translational modifications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ala-Glu-OH typically involves the formation of a peptide bond between alanine and glutamic acid. This process requires the protection of the amino and carboxyl groups to prevent unwanted side reactions. The general steps are as follows:
Protection of Functional Groups: The amino group of alanine and the carboxyl group of glutamic acid are protected using suitable protecting groups such as tert-butoxycarbonyl (Boc) or benzyl (Bn).
Activation of Carboxyl Group: The carboxyl group of the protected glutamic acid is activated using reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Coupling Reaction: The activated carboxyl group reacts with the free amino group of the protected alanine to form the peptide bond, resulting in the protected dipeptide.
Deprotection: The protecting groups are removed under mild conditions to yield the desired dipeptide, Ala-Glu-OH.
Industrial Production Methods
In industrial settings, the production of Ala-Glu-OH can be scaled up using solid-phase peptide synthesis (SPPS) or solution-phase synthesis. SPPS involves the stepwise addition of protected amino acids to a solid resin, followed by deprotection and cleavage from the resin. This method allows for the efficient and automated synthesis of peptides.
Chemical Reactions Analysis
Types of Reactions
Ala-Glu-OH can undergo various chemical reactions, including:
Hydrolysis: The peptide bond can be hydrolyzed under acidic or basic conditions to yield the constituent amino acids, alanine and glutamic acid.
Oxidation and Reduction: The amino and carboxyl groups can participate in oxidation and reduction reactions, although these are less common for dipeptides.
Substitution: The amino group can undergo substitution reactions with electrophiles, leading to the formation of modified peptides.
Common Reagents and Conditions
Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH) can be used for hydrolysis.
Oxidation: Hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used for oxidation reactions.
Substitution: Reagents like acyl chlorides or anhydrides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include the free amino acids (alanine and glutamic acid) and various modified peptides depending on the specific reaction conditions and reagents used .
Comparison with Similar Compounds
Similar Compounds
Gly-Glu-OH: A dipeptide consisting of glycine and glutamic acid.
Ala-Ala-OH: A dipeptide consisting of two alanine molecules.
Glu-Glu-OH: A dipeptide consisting of two glutamic acid molecules.
Uniqueness
Ala-Glu-OH is unique due to the presence of both alanine and glutamic acid, which confer distinct properties. Alanine is a non-polar amino acid, while glutamic acid is polar and acidic. This combination allows Ala-Glu-OH to participate in a variety of biochemical processes and interactions that are not possible with other dipeptides .
Properties
IUPAC Name |
(2S)-2-[[(2S)-2-aminopropanoyl]amino]pentanedioic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O5/c1-4(9)7(13)10-5(8(14)15)2-3-6(11)12/h4-5H,2-3,9H2,1H3,(H,10,13)(H,11,12)(H,14,15)/t4-,5-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYZAGTDAHUIRQA-WHFBIAKZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC(CCC(=O)O)C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70927376 | |
Record name | N-(2-Amino-1-hydroxypropylidene)glutamic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70927376 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Alanylglutamic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0028686 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
13187-90-1 | |
Record name | L-Alanyl-L-glutamic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13187-90-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Alanine glutamate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013187901 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-(2-Amino-1-hydroxypropylidene)glutamic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70927376 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ALANINE GLUTAMATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8D40GXI4MA | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Alanylglutamic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0028686 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
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Feasible Synthetic Routes
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